molecular formula C15H11ClN6O3 B3880561 5-amino-3-[2-(4-chloro-3-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

5-amino-3-[2-(4-chloro-3-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

Cat. No. B3880561
M. Wt: 358.74 g/mol
InChI Key: QUTOJOBEVGJZQS-BJMVGYQFSA-N
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Description

The compound contains several functional groups including an amino group (-NH2), a nitro group (-NO2), a cyanovinyl group (-CN), and a hydroxyethyl group (-CH2CH2OH). It also features a pyrazole ring, which is a type of aromatic heterocycle consisting of two nitrogen atoms and three carbon atoms .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, or cycloaddition . The presence of multiple functional groups suggests that the synthesis could be complex and require careful control of reaction conditions.


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the pyrazole ring. The electron-withdrawing nitro and cyano groups could potentially create a dipole moment, making the compound polar .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For instance, the amino group could participate in acid-base reactions, while the nitro group could undergo reduction reactions .


Physical And Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups and molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would depend on the strength of intermolecular forces .

properties

IUPAC Name

5-amino-3-[(Z)-2-(4-chloro-3-nitrophenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN6O3/c16-12-2-1-9(6-13(12)22(24)25)5-10(7-17)14-11(8-18)15(19)21(20-14)3-4-23/h1-2,5-6,23H,3-4,19H2/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTOJOBEVGJZQS-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C2=NN(C(=C2C#N)N)CCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-amino-3-[2-(4-chloro-3-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 2
5-amino-3-[2-(4-chloro-3-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-amino-3-[2-(4-chloro-3-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-amino-3-[2-(4-chloro-3-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-amino-3-[2-(4-chloro-3-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-amino-3-[2-(4-chloro-3-nitrophenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile

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